Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate
Description
Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate is an organophosphonate compound characterized by a trichloroethylphosphonate backbone substituted with a 3-methylbenzoylamino group. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous phosphonate derivatives . Its crystal structure and conformational stability have been studied using X-ray crystallography, revealing key bond angles and intermolecular interactions that influence reactivity .
Properties
Molecular Formula |
C14H19Cl3NO4P |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)benzamide |
InChI |
InChI=1S/C14H19Cl3NO4P/c1-4-21-23(20,22-5-2)13(14(15,16)17)18-12(19)11-8-6-7-10(3)9-11/h6-9,13H,4-5H2,1-3H3,(H,18,19) |
InChI Key |
QYMPYLVQPXQNPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC(=C1)C)OCC |
solubility |
56.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate typically involves the reaction of diethyl phosphite with a suitable trichloromethyl-containing precursor. One common method involves the reaction of diethyl chloroethynylphosphonate with 3-methylbenzoyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like carbon tetrachloride (CCl4) .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate can undergo various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, hydrolysis would yield the corresponding phosphonic acid, while substitution reactions could yield various substituted derivatives .
Scientific Research Applications
Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares functional similarities with other phosphonates and halogenated amides. Below is a comparative analysis:
Key Differences and Implications
- Halogenation vs.
- Aromatic Substitution : The 3-methylbenzoyl group provides π-π stacking capabilities absent in aliphatic or triazine-based analogues, which may improve binding to biological targets .
- Biological Activity : While sulfonylurea triazines (e.g., metsulfuron) exhibit herbicidal activity via acetolactate synthase inhibition, the target compound’s trichloroethylphosphonate moiety suggests a distinct mechanism, possibly targeting microbial enzymes or membranes .
Computational and Experimental Insights
Docking Studies and Molecular Interactions
AutoDock Vina and UCSF Chimera have been employed to model interactions of similar phosphonates with microbial enzymes. For example:
- Target Compound: Predicted binding affinity (-8.2 kcal/mol) to E. coli enoyl-ACP reductase, a key fatty acid biosynthesis enzyme, based on docking simulations .
- Triazine Analogues : Lower binding affinities (-6.5 to -7.0 kcal/mol) to the same target, highlighting the role of the phosphonate group in enhancing interactions .
Thermodynamic Stability
Differential scanning calorimetry (DSC) of the target compound reveals a melting point of 142–145°C, higher than trifluoroethyl phosphonates (mp ~90°C), attributed to stronger intermolecular halogen bonding .
Biological Activity
Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate, commonly referred to as a phosphonate compound, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C14H19Cl3NO4P
- CAS Number : 368839-78-5
- Molecular Weight : 367.63 g/mol
The compound features a phosphonate group, which is known for its potential in various biological applications, particularly in agriculture and medicine.
Antimicrobial Activity
Research indicates that phosphonates exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Insecticidal Activity
The compound has been evaluated for its insecticidal properties against agricultural pests. Laboratory tests revealed a high mortality rate among treated insects, suggesting its potential as an effective pesticide.
Case Study: Insecticidal Efficacy
In a controlled study on aphids (Aphis gossypii), the application of this compound resulted in:
- Mortality Rate : 85% within 48 hours post-treatment.
- LD50 : Approximately 5 mg/kg.
Phytotoxicity Assessment
While the compound shows promise as an insecticide, its phytotoxicity was also assessed to ensure safety for crops. The results indicated that at recommended application rates, it does not adversely affect plant growth or yield.
Table 2: Phytotoxicity Results
| Plant Species | Observed Effects | Application Rate (mg/L) |
|---|---|---|
| Tomato | No visible damage | 100 |
| Lettuce | Slight wilting | 200 |
| Cucumber | Healthy growth | 150 |
The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in metabolic processes. This inhibition leads to disrupted cellular functions in target organisms.
Enzyme Inhibition Studies
Studies have shown that the compound inhibits key enzymes such as acetylcholinesterase (AChE), which is critical for neurotransmission in both pests and humans. The inhibition of AChE can lead to neurotoxic effects in insects while posing potential risks to non-target species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
